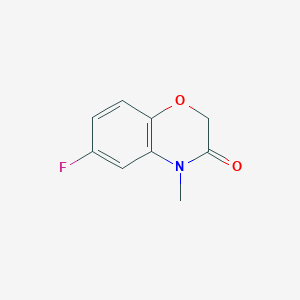

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

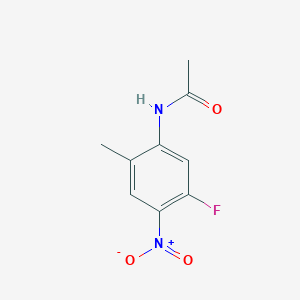

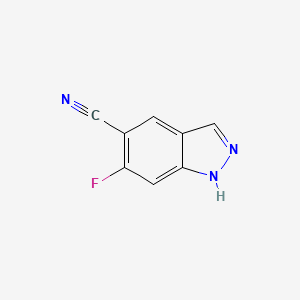

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound with the chemical formula C9H8FNO2 . It has a molecular weight of 181.17 .

Molecular Structure Analysis

The InChI code for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is 1S/C9H8FNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one has a molecular weight of 181.17 . The compound should be stored in a refrigerated environment .Scientific Research Applications

Herbicide Development and Modification

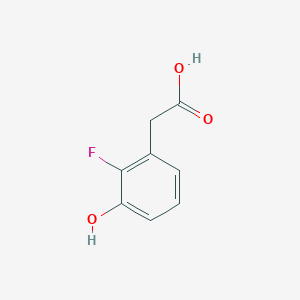

One primary application of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is in the development and modification of herbicides. Research has shown that the benzoxazinone skeleton, which includes 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, can be functionalized at various positions to create new herbicide models. For instance, aromatic ring functionalization of benzoxazinones, including the introduction of fluorine atoms, has been found to significantly affect the phytotoxic activity against certain standard target species and weeds. Halogenation, particularly fluorination, has been identified as a successful modification to enhance the herbicidal properties. The study noted that compounds like 6-fluoro-(2H)-1,4-benzoxazin-3(4H)-one showed high phytotoxic activities, indicating the potential of such compounds in herbicide development (Macias et al., 2006).

Intermediate in Herbicide Synthesis

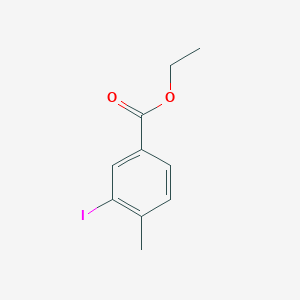

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one serves as a crucial intermediate in the synthesis of specific herbicides, such as flumioxazin. The synthetic process involves multiple steps, starting from primary materials and undergoing various chemical reactions, including hydroxyl substitution, etherification, reduction, and N-alkylation, to produce the final herbicide product (Qiang, X., 2011).

Antimicrobial and Antifungal Applications

The compound and its derivatives have also shown potential in antimicrobial and antifungal applications. Research indicates that certain benzoxazinone derivatives exhibit potent in vitro antibacterial activity, even more than established antibiotics against some strains. These compounds’ ability to introduce fluorine atoms at specific positions contributes to reduced toxicity and side effects, such as decreased acute toxicity and convulsion inductive ability (Asahina et al., 2008).

Pharmaceutical Development

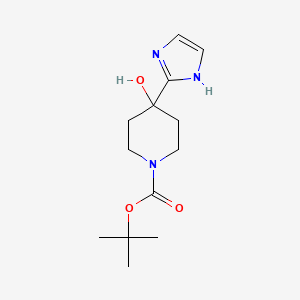

Furthermore, benzoxazin-3-one derivatives, including 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, have been identified as promising candidates for developing nonsteroidal mineralocorticoid receptor antagonists. These compounds are being explored for treating cardiovascular diseases like hypertension and congestive heart failure due to their potency and selectivity. The development of these pharmaceuticals is based on complex chemical processes, including high-throughput screening and scaffold hopping, to optimize the binding affinity and efficacy (Hasui et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that the compound exhibitsphytotoxic activity , suggesting it may interact with specific targets in plants.

Mode of Action

The presence of a halogen (fluorine) at the C-6 position in its active form is known to contribute to its phytotoxic activity .

Biochemical Pathways

Given its phytotoxic activity , it can be inferred that it likely interferes with essential biochemical processes in plants.

Result of Action

It’s known to exhibit phytotoxic activity , indicating it may have detrimental effects on plant cells.

Action Environment

Such factors could potentially affect the compound’s phytotoxic activity .

properties

IUPAC Name |

6-fluoro-4-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJLVTDBNLWGNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.